molecular formula C8H5NOS B1346461 Thieno[2,3-b]pyridine-2-carbaldehyde CAS No. 53174-98-4

Thieno[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B1346461
CAS No.: 53174-98-4
M. Wt: 163.2 g/mol
InChI Key: HGZQKYOLRLVMHZ-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest due to its diverse pharmacological and biological activities, including anticancer, antifungal, and anti-inflammatory properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.

Scientific Research Applications

Thieno[2,3-b]pyridine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Thieno[2,3-b]pyridine-2-carbaldehyde is a member of the thieno[2,3-b]pyridine family of compounds . These compounds have been found to target phosphoinositide-specific phospholipase C (pi-PLC) enzymes . The pi-PLC enzymes are considered promising anticancer targets due to their role in cell motility, which is crucial for the invasion and dissemination of tumor cells .

Mode of Action

It is believed to inhibit the activity of pi-plc enzymes . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell motility and potentially preventing the spread of cancer cells .

Biochemical Pathways

This compound, through its action on pi-PLC enzymes, affects the phosphoinositide signaling pathway . This pathway plays a key role in various cellular functions, including cell growth and differentiation. By inhibiting pi-PLC, this compound can disrupt these processes, potentially leading to the inhibition of tumor growth and spread .

Pharmacokinetics

It is known that the compound’s solubility can be improved using cyclodextrin, a common method for enhancing the bioavailability of drugs . This suggests that this compound may have good absorption, distribution, metabolism, and excretion (ADME) properties when administered with cyclodextrin .

Result of Action

The primary result of this compound’s action is the inhibition of cell motility, which is crucial for the invasion and dissemination of tumor cells . This can lead to the inhibition of tumor growth and spread . Additionally, this compound has been found to have antitumor activity on numerous tumor cell lines .

Safety and Hazards

Thieno[2,3-b]pyridine-2-carbaldehyde is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Thieno[2,3-b]pyridine derivatives have shown significant pharmacological and biological utility, which makes them an important class of heterocyclic compounds . Future research could focus on further exploring their potential in various therapeutic applications, such as anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Biochemical Analysis

Biochemical Properties

Thieno[2,3-b]pyridine-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit Pim-1 kinase, an enzyme involved in cell survival and proliferation . Additionally, this compound can modulate multidrug resistance proteins, thereby enhancing the efficacy of chemotherapeutic agents . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits Pim-1 kinase by binding to its active site, thereby preventing the phosphorylation of downstream targets . This inhibition disrupts cell survival signaling pathways, promoting apoptosis in cancer cells. Additionally, the compound can activate transcription factors that regulate the expression of pro-apoptotic genes, further enhancing its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes, which may reduce its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, impacting cellular energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . This transport mechanism affects the localization and accumulation of this compound, influencing its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can induce mitochondrial dysfunction and promote apoptosis . Understanding the subcellular distribution of the compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack formylation, which introduces the formyl group into the heterocyclic ring. This reaction often uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process generally includes the formation of the thiophene ring, followed by the construction of the pyridine ring and subsequent formylation to introduce the aldehyde group .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-b]pyridine-2-carbaldehyde stands out due to its specific structural features that confer unique reactivity and biological activity. Its ability to form stable complexes with various enzymes and receptors makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

thieno[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZQKYOLRLVMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302647
Record name thieno[2,3-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53174-98-4
Record name 53174-98-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152392
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name thieno[2,3-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[2,3-b]pyridine-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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